molecular formula C16H20N2O4S B14735041 3-Amino-4-cyclohexyl-2-(4-methylphenyl)sulfonyl-1,2-oxazol-5-one CAS No. 6940-72-3

3-Amino-4-cyclohexyl-2-(4-methylphenyl)sulfonyl-1,2-oxazol-5-one

Cat. No.: B14735041
CAS No.: 6940-72-3
M. Wt: 336.4 g/mol
InChI Key: KRRDZVSYKFZEOC-UHFFFAOYSA-N
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Description

3-Amino-4-cyclohexyl-2-(4-methylphenyl)sulfonyl-1,2-oxazol-5-one ( 6940-72-3) is a chemical compound offered as a fine chemical and pharmaceutical intermediate . This product is presented as a white to off-white powder with a stated purity of 99% . It is strictly for research and development purposes. Compounds based on the oxazole scaffold, such as this one, are of significant interest in medicinal chemistry due to their wide range of potential pharmacological activities. Oxazole and oxazolone derivatives are recognized in scientific literature for their diverse biological activities and are often explored in the development of new therapeutic agents . This product is intended for use in laboratory research only and is not for diagnostic, therapeutic, or any human use. Researchers should handle this material with appropriate safety precautions.

Properties

CAS No.

6940-72-3

Molecular Formula

C16H20N2O4S

Molecular Weight

336.4 g/mol

IUPAC Name

3-amino-4-cyclohexyl-2-(4-methylphenyl)sulfonyl-1,2-oxazol-5-one

InChI

InChI=1S/C16H20N2O4S/c1-11-7-9-13(10-8-11)23(20,21)18-15(17)14(16(19)22-18)12-5-3-2-4-6-12/h7-10,12H,2-6,17H2,1H3

InChI Key

KRRDZVSYKFZEOC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2C(=C(C(=O)O2)C3CCCCC3)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-4-cyclohexyl-2-(4-methylphenyl)sulfonyl-1,2-oxazol-5-one typically involves multi-step organic reactions. One common route includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of catalysts, specific temperatures, and solvents to facilitate the formation of the oxazole ring and the incorporation of the sulfonyl group.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency in large-scale production.

Chemical Reactions Analysis

Types of Reactions

3-Amino-4-cyclohexyl-2-(4-methylphenyl)sulfonyl-1,2-oxazol-5-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions to completion.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfone derivatives, while reduction could produce amine derivatives. Substitution reactions could introduce a variety of functional groups, leading to a diverse array of products.

Scientific Research Applications

3-Amino-4-cyclohexyl-2-(4-methylphenyl)sulfonyl-1,2-oxazol-5-one has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound can be used in studies to understand its biological activity and potential therapeutic effects.

    Medicine: Research into its medicinal properties could lead to the development of new drugs or treatments.

    Industry: The compound’s unique structure makes it useful in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of 3-Amino-4-cyclohexyl-2-(4-methylphenyl)sulfonyl-1,2-oxazol-5-one involves its interaction with specific molecular targets. The sulfonyl group and oxazole ring are likely involved in binding to enzymes or receptors, influencing biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways affected by this compound.

Comparison with Similar Compounds

Table 1: Substituent and Functional Group Analysis

Compound Name Substituents (Position) Key Functional Groups Molecular Formula Molecular Weight (g/mol)
3-Amino-4-cyclohexyl-2-(4-methylphenyl)sulfonyl-1,2-oxazol-5-one 2-(4-methylphenylsulfonyl), 3-amino, 4-cyclohexyl Sulfonyl, amino, cyclohexyl C₁₇H₂₁N₂O₄S 365.4
3-(4-Nitrophenyl)-4,5-dihydro-1,2-oxazol-5-one 3-(4-nitrophenyl) Nitro, phenyl C₉H₆N₂O₄ 206.16
3-Methyl-2H-1,2-oxazol-5-one 3-methyl Methyl C₄H₅NO₂ 99.09
2-(4-Chlorophenyl)-5-[(4H-1,2,4-triazol-3-ylsulfanyl)methyl]-1,3,4-oxadiazole Chlorophenyl, triazolylsulfanyl Oxadiazole, sulfanyl, triazole C₁₁H₈ClN₅OS 297.73

Key Observations :

  • The cyclohexyl group introduces steric hindrance, which may reduce solubility in polar solvents compared to smaller substituents like methyl .
  • Unlike the oxadiazole derivative , the target compound lacks sulfur-based heterocycles but retains sulfonyl-mediated polarity.

Key Observations :

  • The one-pot method described in achieves yields comparable to multistep approaches, suggesting scalability for the target compound.
  • Limited data on yields for nitrophenyl and methyl derivatives precludes direct efficiency comparisons.

Physicochemical Properties

Table 3: Solubility and Stability

Compound Name Solubility (Predicted) Stability Notes
3-Amino-4-cyclohexyl-2-(4-methylphenyl)sulfonyl-1,2-oxazol-5-one Moderate in DMSO, low in water Stable under acidic conditions
3-(4-Nitrophenyl)-4,5-dihydro-1,2-oxazol-5-one Low in polar solvents Nitro group may degrade under reducing conditions
3-Methyl-2H-1,2-oxazol-5-one High in polar solvents Hygroscopic; sensitive to hydrolysis

Key Observations :

  • The sulfonyl group in the target compound improves solubility in polar aprotic solvents (e.g., DMSO) compared to nitro derivatives.
  • The methyl-substituted oxazolone exhibits higher hydrophilicity due to its smaller substituent.

Biological Activity

3-Amino-4-cyclohexyl-2-(4-methylphenyl)sulfonyl-1,2-oxazol-5-one is a synthetic compound featuring a unique oxazole ring structure. This compound has garnered attention in pharmaceutical research due to its potential biological activities, attributed to its specific combination of functional groups, including an amino group and a sulfonyl moiety. This article reviews the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of 3-Amino-4-cyclohexyl-2-(4-methylphenyl)sulfonyl-1,2-oxazol-5-one typically involves multiple organic reactions. Key synthetic steps include the formation of the oxazole ring and the introduction of the cyclohexyl and sulfonyl groups. The following table summarizes the general synthetic pathway:

StepReaction TypeDescription
1CondensationFormation of the oxazole ring from appropriate precursors.
2SubstitutionIntroduction of the cyclohexyl group via nucleophilic substitution.
3SulfonationAddition of the sulfonyl group to enhance biological activity.

Biological Activity

Research indicates that 3-Amino-4-cyclohexyl-2-(4-methylphenyl)sulfonyl-1,2-oxazol-5-one exhibits various biological activities, including:

1. Antimicrobial Activity
Studies have shown that this compound possesses antimicrobial properties, potentially inhibiting the growth of various bacterial strains. The mechanism involves disruption of bacterial cell wall synthesis and interference with metabolic pathways.

2. Aromatase Inhibition
Similar compounds have demonstrated aromatase inhibition, which is crucial in treating estrogen-dependent diseases such as breast cancer. For instance, related compounds have been reported to exhibit IC50 values significantly lower than traditional inhibitors, indicating a potent inhibitory effect on aromatase activity .

3. Cytoprotective Effects
Research on derivatives suggests that compounds with similar structures may enhance mitochondrial bioenergetics and exhibit cytoprotective effects against oxidative stress. This is particularly relevant in neurodegenerative diseases where mitochondrial dysfunction is a key factor .

Case Studies

Several studies have explored the biological effects of 3-Amino-4-cyclohexyl-2-(4-methylphenyl)sulfonyl-1,2-oxazol-5-one and its analogs:

Case Study 1: Aromatase Inhibition
A study demonstrated that analogs with similar structural features inhibited aromatase activity effectively in vitro. The most potent compound exhibited an IC50 value significantly lower than existing therapies, suggesting potential for development as a therapeutic agent in estrogen-related disorders .

Case Study 2: Cytoprotective Activity
In a recent investigation into mitochondrial function, derivatives of this compound were tested for their ability to improve ATP production in neuroblastoma cells. Results indicated that certain modifications to the cyclohexane ring enhanced ATP production via oxidative phosphorylation, highlighting the compound's potential in neuroprotection .

Q & A

Q. What methodologies are recommended for determining the crystal structure of 3-amino-4-cyclohexyl-2-(4-methylphenyl)sulfonyl-1,2-oxazol-5-one?

Methodological Answer: For single-crystal X-ray diffraction studies, use SHELXL for refinement due to its robustness in handling small-molecule crystallography . Pair this with the WinGX suite for data integration and graphical representation, which streamlines structure solution and validation . Key steps include:

  • Data collection: Ensure high-resolution data (resolution ≤ 1.0 Å) to resolve sulfonyl and oxazolone moieties.
  • Refinement: Apply anisotropic displacement parameters for non-hydrogen atoms.
  • Validation: Use the ORTEP-3 interface to visualize thermal ellipsoids and confirm bond geometries .

Q. How should researchers address discrepancies between spectroscopic (NMR/IR) and crystallographic data for this compound?

Methodological Answer: Systematically cross-validate data by:

  • NMR analysis: Compare experimental 1H^{1}\text{H}/13C^{13}\text{C} chemical shifts with computed values (e.g., using DFT methods like B3LYP/6-31G(d)).
  • IR spectroscopy: Assign peaks to functional groups (e.g., sulfonyl S=O stretch at ~1350 cm1^{-1}, oxazolone C=O at ~1750 cm1^{-1}).
  • Crystallographic validation: Check for disorder or twinning in the crystal lattice using PLATON or SHELXL ’s validation tools .
    Contradictions may arise from dynamic effects (e.g., conformational flexibility in solution vs. solid-state rigidity); use variable-temperature NMR to probe this .

Q. What experimental precautions are critical for handling hygroscopic derivatives of this compound?

Methodological Answer:

  • Storage: Use desiccators with silica gel or molecular sieves under inert gas (N2_2/Ar) to prevent hydrolysis of the sulfonyl group .
  • Synthesis: Conduct reactions in anhydrous solvents (e.g., THF, DCM) with strict moisture control via Schlenk-line techniques.
  • Characterization: Perform FT-IR immediately after synthesis to detect moisture-induced degradation (e.g., broadening of O-H stretches).

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?

Methodological Answer:

  • Docking studies: Use AutoDock Vina or Glide to model interactions between the sulfonyl-oxazolone core and target proteins (e.g., cyclooxygenase-2).
  • QSAR analysis: Correlate substituent effects (e.g., cyclohexyl vs. aryl groups) with bioactivity using descriptors like logP, polar surface area, and H-bonding capacity.
  • MD simulations: Simulate stability in biological membranes (e.g., POPC bilayers) to assess bioavailability .

Q. What strategies resolve conflicting reactivity data in nucleophilic substitution reactions at the sulfonyl group?

Methodological Answer:

  • Kinetic studies: Use stopped-flow UV-Vis spectroscopy to monitor reaction rates under varying conditions (pH, solvent polarity).
  • Isotopic labeling: Introduce 18O^{18}\text{O} or 34S^{34}\text{S} isotopes to track mechanistic pathways (e.g., SN2 vs. radical mechanisms).
  • Theoretical calculations: Apply Gaussian 16 to compute transition-state energies and identify steric/electronic bottlenecks .

Q. How should researchers design experiments to assess environmental persistence of this compound?

Methodological Answer:

  • Photodegradation studies: Expose the compound to UV light (λ = 254–365 nm) in aqueous media and analyze degradation products via LC-MS/MS .
  • Hydrolysis assays: Test stability at pH 3–10 (37°C, 72 hrs) to simulate soil/water conditions.
  • Ecotoxicology: Use Daphnia magna or Aliivibrio fischeri bioassays to quantify acute toxicity (EC50_{50}) and biodegradation pathways .

Q. What advanced purification techniques are recommended for isolating enantiomers of chiral analogs?

Methodological Answer:

  • Chiral chromatography: Use Chiralpak IA/IB columns with hexane:IPA gradients for baseline separation.
  • Crystallization-induced diastereomer resolution: Co-crystallize with chiral auxiliaries (e.g., tartaric acid derivatives).
  • CD spectroscopy: Confirm enantiopurity by comparing experimental circular dichroism spectra with simulated data .

Q. How can crystallographic data inform the analysis of non-covalent interactions in supramolecular assemblies?

Methodological Answer:

  • Hirshfeld surface analysis: Map close contacts (e.g., C-H···O, π-π stacking) using CrystalExplorer .
  • Energy frameworks: Calculate interaction energies (electrostatic, dispersion) with Tonto or PIXEL software .
  • Thermal expansion studies: Perform variable-temperature XRD to probe dynamic interactions (e.g., hydrogen-bond weakening at elevated temps).

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